![molecular formula C10H10F2O5 B2492675 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid CAS No. 192069-88-8](/img/structure/B2492675.png)
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is a compound of interest in the field of organic chemistry, primarily due to its potential as a key intermediate in the synthesis of various pharmaceutical and chemical products. Its structure incorporates difluoromethoxy and dimethoxy groups attached to a benzoic acid core, contributing to its unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid, a closely related compound, has been described through a multi-step process starting from 2,3,4,5-tetrafluorobenzoic acid. This process involves nitration, methoxyl substitution, reduction of NO2, diazotisation, and reduction, leading to the target compound in moderate yield. The structure of the synthesized compound was confirmed using IR, NMR, and HRMS techniques (Zhang et al., 2017).
Molecular Structure Analysis
The crystal structure of similar dimethoxybenzoic acid derivatives reveals nearly planar structures with the methyl and/or carboxylic acid groups lying out of the molecular plane. For instance, 2,5-Dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond between the carboxylic acid group and the O atom of the methoxy group (Barich et al., 2004).
Chemical Reactions and Properties
This compound's reactivity and chemical properties can be inferred from related compounds. For example, dimethoxybenzoic acids participate in hydrogen bonding and can form dimers or polymorphs, indicating potential reactivity patterns and solubility properties relevant to this compound (Lynch et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Process : 3,5-Dimethoxy-2,4-difluorobenzoic acid is synthesized from 2,3,4,5-tetrafluorobenzoic acid through a process involving nitration, methoxyl substitution, reduction, diazotisation, and reduction. This compound is key in preparing moxifloxacin impurities (Zhang et al., 2017).
Solubility Characteristics : The solubility of 3,5-dimethoxybenzoic acid in various solvents, including ethanol, has been studied. This research is essential for understanding its behavior in different solvents, which is crucial for its separation and purification in industrial production (Feng et al., 2021).
Photochemical Studies
- Photosubstitution Pathways : Research into the aqueous photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) reveals novel pH-dependent photosubstitution pathways. This is significant for understanding environmental photochemistry (Dallin et al., 2009).
Crystal Structure Analysis
- Crystal Structure Studies : The crystal structure of 3,5-dimethoxybenzoic acid has been examined, revealing insights into its planar structure and hydrogen-bonded cyclic dimers. This knowledge is essential for material science and molecular engineering (Lynch et al., 1994).
Medical and Biological Applications
- Anti-Sickling Properties : 3,5-Dimethoxy-4-hydroxy benzoic acid has shown potential in inhibiting haemoglobin S (Hb S) polymerization, indicating possible value in managing sickle cell disease (Gamaniel et al., 2000).
Wirkmechanismus
Target of Action
The primary target of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with TGF-β1 and inhibits its function . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels are significantly reduced by the compound’s treatment .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, a characteristic feature of fibrosis .
Pharmacokinetics
The compound’s effects on pulmonary fibrosis suggest that it is bioavailable and can reach the lungs when administered .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .
Safety and Hazards
The compound is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O5/c1-15-6-3-5(9(13)14)4-7(16-2)8(6)17-10(11)12/h3-4,10H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBKEANPKHAIPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(F)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.